molecular formula C16H14ClN3O4 B2402987 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 1286725-54-9

5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2402987
CAS No.: 1286725-54-9
M. Wt: 347.76
InChI Key: MGCCMCGSXSVTOS-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a furan ring attached to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to hydrazine derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)-2,4-dimethoxyaniline
  • 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.

Biological Activity

5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H15ClN4O3\text{C}_{16}\text{H}_{15}\text{ClN}_{4}\text{O}_{3}

This structure includes a chloro group, a methoxy group, and an oxadiazole moiety linked to a dimethylfuran ring, which are significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing oxadiazole and furan moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)6.75 ± 0.19DNA intercalation
Compound BHCC827 (Lung)5.13 ± 0.97Protein kinase inhibition
Compound CNCI-H358 (Lung)0.85 ± 0.05Apoptosis induction

The presence of the oxadiazole ring is crucial for the interaction with DNA and subsequent antitumor activity .

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. The introduction of the dimethylfuran moiety has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacteria TestedZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12
Compound FPseudomonas aeruginosa10

These findings suggest that modifications in the chemical structure can lead to varying degrees of antimicrobial effectiveness .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The chloro and methoxy substituents may enhance binding affinity to specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

A notable study evaluated the effects of a structurally related compound on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that while the compound was effective in 2D cultures, its efficacy decreased in more physiologically relevant 3D environments .

Case Study Summary

  • Objective : Assess antitumor efficacy in different culture systems.
  • Findings : Higher IC50 values observed in 3D cultures suggest a need for further optimization of chemical structures to improve efficacy under more realistic conditions.

Properties

IUPAC Name

5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-8-6-11(9(2)23-8)15-19-20-16(24-15)18-14(21)12-7-10(17)4-5-13(12)22-3/h4-7H,1-3H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCCMCGSXSVTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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